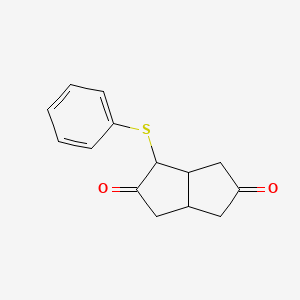
1-Phenylsulfanyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylsulfanyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-dione is an organic compound with the molecular formula C14H14O2S It is characterized by a pentalene core structure with phenylsulfanyl and dione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylsulfanyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of advanced analytical techniques ensures the quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenylsulfanyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenylsulfanyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-phenylsulfanyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-dione involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with biological molecules, potentially affecting various biochemical pathways. The dione groups may also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1-Phenylsulfanyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-dione: The parent compound.
1-Phenylsulfanyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-diol: A reduced form with diol groups.
1-Phenylsulfonyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-dione: An oxidized form with sulfone groups.
Uniqueness
This compound is unique due to its combination of phenylsulfanyl and dione functional groups, which confer distinct chemical reactivity and potential applications. Its structural features differentiate it from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
89074-10-2 |
|---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-phenylsulfanyl-1,3,3a,4,6,6a-hexahydropentalene-2,5-dione |
InChI |
InChI=1S/C14H14O2S/c15-10-6-9-7-13(16)14(12(9)8-10)17-11-4-2-1-3-5-11/h1-5,9,12,14H,6-8H2 |
InChI Key |
JBVVMCQYCDDCJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C(C2CC1=O)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















